molecular formula C4H4N2O2S B141355 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one CAS No. 126365-49-9

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one

Cat. No. B141355
M. Wt: 144.15 g/mol
InChI Key: WRROYQPJEAZQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one, also known as 5-hydroxy-4-thioxo-2-imidazolidinone or thio-uracil, is a sulfur-containing heterocyclic compound. This compound is a derivative of uracil and contains a thiol group (-SH) at the 2-position and a hydroxyl group (-OH) at the 5-position. The compound has attracted attention due to its potential applications in various fields such as drug discovery, material science, and analytical chemistry.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one is not fully understood. However, studies have suggested that the compound may exert its biological activity by binding to metal ions and forming stable complexes. The formation of these complexes may lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the observed biological effects.

Biochemical And Physiological Effects

Studies have shown that 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antimicrobial activity against a range of bacterial and fungal strains. The compound has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, the compound has been shown to exhibit anticancer activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one possesses several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple and cost-effective methods. The compound is also stable and can be stored for extended periods without degradation. However, the compound is highly reactive and can form complexes with metal ions, which may interfere with experimental results.

Future Directions

Future research on 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one could focus on several areas. In drug discovery, the compound could be further investigated for its potential use as a chelating agent in metal ion coordination chemistry. The compound could also be evaluated for its potential use as a therapeutic agent for the treatment of microbial infections and cancer. In addition, the compound could be studied for its potential use in material science and analytical chemistry applications, such as the detection and quantification of metal ions in environmental samples.

Synthesis Methods

The synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one can be achieved through various methods. One of the most common methods involves the reaction between 2-thiouracil and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate product, which is subsequently converted to the final product by acidification and filtration.

Scientific Research Applications

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one has been extensively studied for its potential applications in various scientific fields. In drug discovery, the compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. The compound has also been investigated for its potential use as a chelating agent in metal ion coordination chemistry.

properties

CAS RN

126365-49-9

Product Name

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C4H4N2O2S/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9)

InChI Key

WRROYQPJEAZQFA-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=S)N1)O

Canonical SMILES

C1=C(C(=O)NC(=S)N1)O

synonyms

4(1H)-Pyrimidinone, 2,3-dihydro-5-hydroxy-2-thioxo- (9CI)

Origin of Product

United States

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